Product packaging for 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol(Cat. No.:CAS No. 71435-37-5)

7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol

Cat. No.: B13097664
CAS No.: 71435-37-5
M. Wt: 149.15 g/mol
InChI Key: AWETXMHQKQROTA-UHFFFAOYSA-N
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Description

7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol is a chemical compound belonging to the class of pyrrolopyrimidines, which are nitrogen-containing heterocycles of significant interest in medicinal chemistry and drug discovery. These scaffolds are recognized as privileged structures due to their ability to mimic purine bases, allowing them to interact with a variety of enzymatic targets. Pyrrolopyrimidine derivatives have demonstrated substantial research value across multiple therapeutic areas. Structurally similar compounds have been investigated as potential antimalarial agents by targeting calcium-dependent protein kinases (CDPKs) unique to Plasmodium parasites . Other analogs based on the pyrrolo[3,2- d ]pyrimidine core are being explored as novel antitubercular agents . Furthermore, the pyrrolo[2,3- d ]pyrimidine scaffold is established in oncology research, showing promise as antimitotic and antitumor agents with additional P-glycoprotein modulatory effects to overcome multidrug resistance . As a building block, this compound serves as a key synthetic intermediate for the development of novel small molecules. Its structure is amenable to further functionalization at various positions, enabling structure-activity relationship (SAR) studies and the optimization of drug-like properties. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O B13097664 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol CAS No. 71435-37-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71435-37-5

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

7-methyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C7H7N3O/c1-4-2-8-6-5(4)9-3-10-7(6)11/h2-3,8H,1H3,(H,9,10,11)

InChI Key

AWETXMHQKQROTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1N=CNC2=O

Origin of Product

United States

Synthetic Methodologies for 7 Methyl 5h Pyrrolo 3,2 D Pyrimidin 4 Ol and Analogues

General Synthetic Routes to the Pyrrolo[3,2-d]pyrimidine Core

The assembly of the fused pyrrolo[3,2-d]pyrimidine ring system can be achieved through various synthetic approaches, primarily involving the sequential construction of the pyrimidine (B1678525) and pyrrole (B145914) rings or their simultaneous formation.

Construction of the Pyrrole Ring from Pyrimidine Precursors

A prevalent strategy for the synthesis of the pyrrolo[3,2-d]pyrimidine core involves the annulation of a pyrrole ring onto a pre-existing pyrimidine moiety. This approach often utilizes substituted pyrimidines as versatile starting materials. For instance, the reaction of 6-aminouracil (B15529) derivatives with arylglyoxals and 4-hydroxycoumarin (B602359) can lead to the formation of the pyrrolo[3,2-d]pyrimidine scaffold. This multicomponent reaction highlights a convergent approach to the core structure.

Another established method commences with a 2,3-dicarboxypyrrole derivative. This starting material is strategically functionalized to an azidocarbonylpyrrole. Subsequent Curtius rearrangement, followed by treatment with ammonia (B1221849) or amines and cyclization under basic conditions, yields 7-methylpyrrolo[3,2-d]pyrimidine-2,4-diones. While this route provides a different oxidation state at the 4-position, it establishes a valid pathway to the core heterocyclic system.

Condensation Reactions for Scaffold Assembly

Condensation reactions provide a powerful tool for the assembly of the pyrrolo[3,2-d]pyrimidine scaffold. A notable example involves a domino C-N coupling/hydroamination reaction. This process utilizes alkynylated uracils, which undergo reaction with anilines in the presence of a palladium catalyst to form pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. This methodology offers a streamlined approach to the fused ring system.

Furthermore, the synthesis of the pyrrolo[3,2-d]pyrimidine core can be achieved via pyrimido[5,4-c]pyridazines. This route represents a less common but effective strategy for constructing the desired heterocyclic framework.

Specific Strategies for Functionalization at the Pyrrole Nitrogen and Pyrimidine C4 Position

Introduction of Methyl Group at the Pyrrole Nitrogen (N5 in 5H-pyrrolo[3,2-d]pyrimidine)

The methylation of the pyrrole nitrogen at the N5 position is a key step in the synthesis of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol. This transformation can be achieved through standard N-alkylation procedures. Typically, the parent 5H-pyrrolo[3,2-d]pyrimidin-4-ol is treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base. The choice of base and solvent is crucial to ensure selective methylation at the desired nitrogen atom.

An alternative approach involves the synthesis of 7-substituted pyrrolo[3,2-d]pyrimidines from acyclic precursors, where the methyl group is introduced at an early stage of the synthesis. This strategy can offer better control over the regioselectivity of the final product.

Functionalization at the 4-Position (Hydroxyl Group)

The introduction of a hydroxyl group at the C4 position of the pyrimidine ring is commonly accomplished through the hydrolysis of a 4-chloro-pyrrolo[3,2-d]pyrimidine intermediate. The 4-chloro derivative serves as a versatile precursor, as the chlorine atom can be readily displaced by a hydroxide (B78521) ion. This nucleophilic aromatic substitution reaction is typically carried out by treating the 4-chloro compound with an aqueous base, such as sodium hydroxide or potassium hydroxide, often under elevated temperatures. The successful synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine makes this a viable and frequently employed method.

Advanced Chemical Transformations for Derivative Synthesis

The this compound scaffold serves as a valuable platform for the synthesis of a diverse range of derivatives with potential biological applications. Further functionalization can be carried out at various positions of the heterocyclic core. For instance, the hydroxyl group at the C4 position can be converted to other functional groups, such as ethers or thioethers, through appropriate chemical transformations.

Moreover, the pyrrole ring can be subjected to electrophilic substitution reactions, allowing for the introduction of substituents at the C6 position. The amino group, if present at other positions, can be acylated, alkylated, or used as a handle for the attachment of more complex side chains. These advanced chemical transformations enable the generation of libraries of this compound analogs for structure-activity relationship studies.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for functionalizing the pyrrolo[3,2-d]pyrimidine core. This reaction is particularly effective on the electron-deficient pyrimidine ring, where the presence of two nitrogen atoms facilitates the attack of nucleophiles by stabilizing the negatively charged intermediate. nih.govstackexchange.com The mechanism is a two-step addition-elimination process. A nucleophile first attacks an electron-poor carbon atom bearing a suitable leaving group (typically a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govyoutube.com Aromaticity is then restored upon the expulsion of the leaving group. youtube.com

In the synthesis of pyrrolo[3,2-d]pyrimidine analogues, the C4 position is often targeted for SNAr. A common approach involves converting a 4-hydroxy group (or its tautomeric 4-oxo form) into a more reactive 4-chloro substituent using reagents like phosphorus oxychloride (POCl₃). nih.gov This 4-chloro derivative serves as an excellent electrophile for substitution with a wide range of nucleophiles, including amines, alkoxides, and thiolates.

For instance, 2-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can be converted to 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine. This chloro intermediate readily undergoes SNAr with amines, such as 4-methoxyphenylamine, in the presence of an acid catalyst to yield N4-substituted products. nih.gov The selectivity for substitution at the C4 position over the C2 position is a common feature in pyrimidine chemistry, influenced by the electronic properties of the ring system. stackexchange.com

PrecursorIntermediateNucleophileReaction ConditionsProductReference
2-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine4-MethoxyphenylamineIsopropanol, conc. HCl, refluxN4-(4-Methoxyphenyl)-N4,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine nih.gov

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, enabling significant diversification of the pyrrolo[3,2-d]pyrimidine scaffold. nih.gov These methods typically involve the reaction of a halogenated or triflated heterocyclic core with an organometallic or amine coupling partner. nih.gov Key examples include the Sonogashira, Buchwald-Hartwig, and Suzuki reactions.

A notable application of these methods is in domino reaction sequences to construct the fused ring system itself. For example, the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones has been achieved through a process initiated by a Sonogashira coupling. nih.gov An alkynylated uracil, formed via Sonogashira reaction, can then undergo a subsequent intramolecular C-N bond formation through a Buchwald-Hartwig amination, cyclizing to form the pyrrole ring in a single, efficient step. nih.gov

Furthermore, cross-coupling is instrumental in the late-stage functionalization of pre-formed pyrrolo[3,2-d]pyrimidine systems. A key strategy involves the preparation of a halogenated intermediate, such as an 8-bromo-9-deazaxanthine, which serves as a versatile handle for diversification. nih.gov This precursor can be subjected to various palladium-catalyzed reactions to introduce a wide array of substituents at the C8 position, creating a library of novel analogues from a common intermediate. nih.gov

Reaction TypeSubstrateCoupling PartnerCatalyst/Ligand SystemProduct TypeReference
Sonogashira Coupling5-Bromo-6-chloro-1,3-dimethyluracilTerminal AlkynePd(OAc)₂, XPhos6-Chloro-5-alkynyl-uracil nih.gov
Buchwald-Hartwig Amination6-Chloro-5-alkynyl-uracilAnilinePd(OAc)₂, XPhosPyrrolo[3,2-d]pyrimidine-2,4(3H)-dione nih.gov
Various Pd-Couplings8-Bromo-9-deazaxanthineBoronic acids, etc.Palladium-based8-Substituted-9-deazaxanthines nih.gov

One-Pot Reaction Sequences

One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. Several such methodologies have been developed for the synthesis of the pyrrolo[3,2-d]pyrimidine core.

One elegant example is the domino C-N coupling/hydroamination reaction previously mentioned. This process, which combines a Buchwald-Hartwig coupling and a subsequent hydroamination, allows for the construction of the pyrrolo[3,2-d]pyrimidine skeleton from readily available alkynylated uracils and anilines in a single operational step. nih.gov

Another powerful approach is the use of multi-component reactions (MCRs). The synthesis of complex pyrrolo[3,2-d]pyrimidine derivatives has been accomplished via a one-pot, three-component reaction of a 6-aminouracil, an arylglyoxal hydrate, and 4-hydroxycoumarin, catalyzed by L-proline. auctoresonline.org This strategy allows for the rapid assembly of highly functionalized products from simple starting materials, demonstrating the power of MCRs in generating molecular complexity efficiently.

Reaction NameKey ComponentsCatalyst/ConditionsKey TransformationReference
Domino C-N Coupling/HydroaminationAlkynylated uracil, AnilinePd(OAc)₂, XPhos, K₃PO₄, 100 °CIntramolecular C-N coupling and cyclization to form the pyrrole ring. nih.gov
Three-Component Reaction6-Aminouracil, Arylglyoxal hydrate, 4-HydroxycoumarinL-proline, Acetic acid, refluxCondensation and cyclization to form the fused pyrrolo[3,2-d]pyrimidine system. auctoresonline.org

Regioselective Synthesis and Diversification

Regioselectivity is critical in the synthesis of pyrrolo[3,2-d]pyrimidine analogues, as the biological activity of these compounds is often highly dependent on the precise placement of substituents. Synthetic strategies are therefore designed to control the functionalization at specific positions of the heterocyclic core.

One common strategy involves the regioselective conversion of a functional group into a leaving group. As discussed in the SNAr section, the transformation of a 4-oxo group to a 4-chloro group allows for selective substitution at the C4 position. nih.gov

A more versatile approach for diversification relies on the installation of a halogen atom at a specific, less reactive position, which can then serve as a handle for various cross-coupling reactions. The synthesis of suitably protected 9-bromo-9-deazapurine derivatives is a key example. acs.org This bromine atom can be introduced regioselectively and later converted to a lithium species for addition to electrophiles or used directly in palladium-catalyzed reactions. acs.org This allows for the divergent synthesis of a wide range of analogues from a single, common intermediate. This strategy has been effectively used to create libraries of 8-substituted 9-deazaxanthines from an 8-bromo precursor, showcasing a powerful method for exploring the structure-activity relationships of this scaffold. nih.gov Another approach involves building the ring system in a way that allows for diversity elements to be introduced at the nitrogen atoms of the pyrimidine ring, for example, by using different amines and isocyanates during the cyclization steps. acs.org

StrategyPosition(s) FunctionalizedKey IntermediateMethodologyReference
Leaving Group ActivationC44-Chloro-pyrrolo[3,2-d]pyrimidineNucleophilic Aromatic Substitution (SNAr) nih.gov
Late-Stage Halogenation & Cross-CouplingC88-Bromo-9-deazaxanthinePalladium-catalyzed cross-coupling reactions nih.gov
Precursor-Directed DiversificationN1, N34-Ureido-1H-pyrrole estersUse of various isocyanates and amines in ring construction acs.org

Preclinical Biological Activities of 7 Methyl 5h Pyrrolo 3,2 D Pyrimidin 4 Ol Analogues

Antiproliferative and Anticancer Potency

Analogues of the 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol scaffold have demonstrated significant antiproliferative and anticancer activities in a variety of preclinical models. These activities are largely attributed to substitutions at various positions of the pyrrolopyrimidine core, which modulate their biological effects.

In Vitro Cytotoxicity Assessments in Cancer Cell Lines

The cytotoxic potential of this compound analogues has been evaluated across a range of human cancer cell lines. Halogenated derivatives, in particular, have shown notable activity. For instance, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine demonstrated antiproliferative activity at low micromolar concentrations. nih.gov The introduction of iodine at the C7 position of this dichlorinated analogue was found to significantly enhance its potency, reducing the IC50 values to the sub-micromolar level in several cancer cell lines. nih.gov

Furthermore, N5-substituted halogenated pyrrolo[3,2-d]pyrimidines have been synthesized and tested, showing a broad spectrum of activity. nih.gov The effective doses of these compounds were found to be in the low micromolar to nanomolar range, indicating their potential as potent antiproliferative agents. nih.gov For example, a series of N5-substituted pyrrolo[3,2-d]pyrimidines exhibited EC50 values ranging from 0.83 to 7.3 µM in various cancer cell lines. nih.gov One particular study highlighted that N5 substitution on the 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold could increase its activity against CCRF-CEM leukemia cells by up to sevenfold compared to the unsubstituted parent compound. nih.gov

Table 1: In Vitro Cytotoxicity of Halogenated Pyrrolo[3,2-d]pyrimidine Analogues

Compound Cancer Cell Line IC50 (µM)
2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine L1210 (Murine Leukemia) 6.0 nih.gov
2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine L1210 (Murine Leukemia) 0.14
2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine CEM (Human Leukemia) 0.11
2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine HeLa (Human Cervical Carcinoma) 0.29
N5-substituted analogues Various 0.83 - 7.3 nih.gov

This table is interactive and can be sorted by clicking on the column headers.

Effects on Cancer Cell Growth and Proliferation

Beyond direct cytotoxicity, analogues of this compound have been shown to impede cancer cell growth and proliferation through various mechanisms. Studies on halogenated pyrrolo[3,2-d]pyrimidines have revealed their ability to induce cell cycle arrest. nih.gov Specifically, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine was found to cause an accumulation of triple-negative breast cancer cells (MDA-MB-231) in the G2/M phase of the cell cycle. nih.gov

The introduction of an iodine atom at the C7 position of this compound not only enhanced its cytotoxic potency but also altered its mechanism of action. nih.gov The 7-iodo analogue also induced G2/M arrest but, in contrast to the non-iodinated compound, it robustly triggered apoptosis in MDA-MB-231 cells. nih.gov This suggests that specific substitutions on the pyrrolopyrimidine ring can be strategically employed to modulate the cellular response, shifting it from a cytostatic to a cytotoxic and pro-apoptotic effect. Further investigations into N5-substituted pyrrolo[3,2-d]pyrimidines suggest a potential mechanism of action as DNA alkylating agents, thereby disrupting DNA replication and leading to the inhibition of cell proliferation. nih.gov

Enzyme Inhibition Spectrum

While the antiproliferative effects of this compound analogues are well-documented, their specific molecular targets are still under investigation. The structural similarity of the 9-deazapurine core to purines suggests that these compounds may act as inhibitors of various kinases, a class of enzymes frequently dysregulated in cancer.

Kinase Inhibition Profiles

Research into the kinase inhibitory activity of pyrrolopyrimidines has largely focused on the pyrrolo[2,3-d]pyrimidine (7-deazapurine) isomer. However, the potential for 9-deazapurine analogues to inhibit key kinases involved in cancer progression is an area of active interest.

Currently, there is limited direct evidence in the public domain specifically detailing the inhibition of Cyclin-Dependent Kinases (CDKs) by analogues of this compound. However, the broader class of purine (B94841) analogues, including the isomeric pyrrolo[2,3-d]pyrimidines, has been extensively studied as CDK inhibitors. This suggests that the 9-deazapurine scaffold may also possess the potential to interact with the ATP-binding site of CDKs. Further enzymatic screening and structural biology studies are required to determine the CDK inhibition profile of this specific class of compounds.

Protein Kinase B (Akt)

Protein Kinase B, or Akt, is a critical node in signaling pathways that govern cell growth, proliferation, and survival. The development of inhibitors for this kinase is a key strategy in oncology research. Research into pyrrolopyrimidine derivatives has led to the identification of analogues based on the pyrrolo[3,2-d]pyrimidine core as potential Akt inhibitors. nih.gov

A synthetic route starting from 2,4-dichloro-6-methyl-5-nitropyrimidine (B14206) has been utilized to create a pyrrolo[3,2-d]pyrimidine core structure. nih.gov This scaffold was then elaborated to produce a series of compounds for screening. One such analogue, referred to as compound 12 (with R1 = Et, R = 2,4-difluorophenyl), was reported to function as an Akt inhibitor. Preclinical evaluation of this compound demonstrated that it could inhibit the phosphorylation of Akt. nih.gov

CompoundTargetReported Preclinical Activity
Akt inhibitor (12)AktInhibited Akt phosphorylation and reduced tumor growth in a PC3 xenograft model. nih.gov
Table 1: Preclinical Activity of a Pyrrolo[3,2-d]pyrimidine Analogue Against Akt.
Janus Kinases (JAKs)

The Janus kinase (JAK) family, comprising intracellular non-receptor tyrosine kinases, is integral to cytokine signaling pathways that regulate immune responses and inflammation. Consequently, JAK inhibitors are a significant class of therapeutic agents for autoimmune diseases. The pyrrolo[3,2-d]pyrimidine scaffold has been explored for its potential to yield JAK inhibitors. For instance, a 5H-pyrrolo[3,2-d]pyrimidine derivative has been specifically noted as a JAK inhibitor. smolecule.com Furthermore, another compound from this class, designated as 59 , demonstrated anti-inflammatory properties in both in vitro and in vivo preclinical models, suggesting a potential mechanism involving the JAK-STAT pathway. sci-hub.se

FMS-like Tyrosine Kinase 3 (FLT3)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells. Mutations in FLT3 are frequently observed in acute myeloid leukemia (AML), making it a validated therapeutic target.

An efficient, solution-phase synthesis method has been developed to create a library of 4,5,7-trisubstituted pyrrolo[3,2-d]pyrimidine analogues for kinase screening. acs.org From this library, one compound, 9 , was identified as a selective and potent inhibitor of FLT3. In a kinase profiling panel of 48 different kinases, compound 9 was the only one to show significant inhibition (greater than 50%) specifically against FLT3. acs.org Further investigation into this class of compounds has been pursued through patents describing pyrrolo[3,2-d]pyrimidine derivatives as dual inhibitors of Mer tyrosine kinase (MerTK) and FLT3, such as MRX-6313/UNC2025 . google.com

CompoundTarget(s)Inhibitory Activity (Ki)
Compound 9FLT3Identified as a selective inhibitor with >50% inhibition at 10 µM. acs.org
MRX-6313/UNC2025MerTK / FLT30.16 nM / 0.71 nM google.com
Table 2: Inhibitory Activity of Pyrrolo[3,2-d]pyrimidine Analogues Against FLT3.
Calcium-Dependent Protein Kinase 1 (CDPK1)

Calcium-dependent protein kinases are crucial for the life cycle of various apicomplexan parasites. While related heterocyclic scaffolds such as pyrazolopyrimidines and pyrrolo[2,3-d]pyrimidines have been extensively studied as inhibitors of CDPK1, specific preclinical data for analogues based on the this compound core targeting CDPK1 are not prominently available in the reviewed scientific literature.

Multi-Targeted Kinase Inhibition

The development of single molecules that can inhibit multiple kinase targets offers a promising strategy in cancer therapy, particularly for overcoming resistance and targeting complex signaling networks. A series of 7-benzyl-N-substituted-pyrrolo[3,2-d]pyrimidin-4-amines has been synthesized and evaluated as multi-targeted kinase inhibitors. These compounds were designed to simultaneously inhibit proangiogenic receptor tyrosine kinases (RTKs) and microtubule assembly.

Several of these analogues demonstrated potent inhibition against key RTKs involved in angiogenesis, including vascular endothelial growth factor receptor-2 (VEGFR-2), platelet-derived growth factor receptor-β (PDGFR-β), and epidermal growth factor receptor (EGFR). In addition to their anti-angiogenic activity, some compounds in this series also potently inhibited tubulin assembly. The dual-action nature of these molecules combines cytostatic antiangiogenic effects with cytotoxic microtubule-targeting activity in a single agent. researchgate.net The pyrrolo[3,2-d]pyrimidine scaffold has also been identified in compounds acting as dual inhibitors of MerTK and FLT3. google.com

Target ClassSpecific Kinases InhibitedScaffoldReference
Receptor Tyrosine Kinases (RTKs)VEGFR-2, PDGFR-β, EGFR7-benzyl-N-substituted-pyrrolo[3,2-d]pyrimidin-4-amines researchgate.net
Dual Kinase InhibitionMerTK, FLT3Pyrrolo[3,2-d]pyrimidine derivatives google.com
Table 3: Multi-Targeted Inhibition Profile of Pyrrolo[3,2-d]pyrimidine Analogues.

Inhibition of Purine Metabolism Enzymes

Methylthioadenosine Phosphorylase (MTAP)

Methylthioadenosine phosphorylase (MTAP) is a key enzyme in the salvage of purines and methionine. Its inhibition can disrupt cellular metabolism and is considered a therapeutic strategy, particularly in cancers where the MTAP gene is deleted. The pyrrolo[3,2-d]pyrimidine scaffold, as a deazapurine analogue, has been investigated for its potential to inhibit enzymes within purine metabolic pathways. Patents have described pyrrolo[3,2-d]pyrimidine compounds as inhibitors of nucleoside phosphorylases, the class of enzymes to which MTAP belongs. google.comgoogle.com This suggests that analogues of this compound may have the potential to interact with and inhibit MTAP, thereby affecting purine salvage pathways.

Purine Nucleoside Phosphorylase (PNP)

A series of pyrrolo[3,2-d]pyrimidines, also known as 9-deazaguanines, have been synthesized and evaluated as inhibitors of human Purine Nucleoside Phosphorylase (PNP), a key enzyme in the purine salvage pathway and a target for T-cell selective immunosuppressive agents. nih.gov Within this series, one of the most notable compounds is 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one, designated CI-972. nih.govrsc.org

Research has demonstrated that CI-972 is a moderately potent, competitive, and reversible inhibitor of PNP. nih.gov Further studies established its selective cytotoxicity, showing effectiveness against MOLT-4 T-cell lymphoblasts while being non-toxic to MGL-8 B-cell lymphoblasts, highlighting its potential for targeted immunosuppression. nih.govrsc.org

CompoundTargetActivity Metric (Ki)Activity Metric (IC50)Cell LineReference
2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one (CI-972)Purine Nucleoside Phosphorylase (PNP)0.83 µM3.0 µMMOLT-4 (T-cell) nih.govrsc.org
Dihydrofolate Reductase (DHFR)

The pyrrolopyrimidine scaffold has also been explored for its potential to inhibit Dihydrofolate Reductase (DHFR), a critical enzyme in folate metabolism and a well-established target for anticancer drugs. A 2017 study by Tian et al. described a series of 6-substituted pyrrolo[3,2-d]pyrimidines designed to act as dual inhibitors of both thymidylate synthase (TS) and DHFR. rsc.org Molecular modeling studies confirmed that the synthesized compounds could interact with the active sites of both human TS and DHFR enzymes with high binding affinity. rsc.org Enzyme assays revealed that the most active compound in this series demonstrated a DHFR inhibitory ratio of 66.7% when tested at a concentration of 100 µM. rsc.org

Glycinamide Ribonucleotide Formyltransferase (GARFTase)

Analogues of pyrrolo[3,2-d]pyrimidine have been identified as inhibitors of key enzymes in the de novo purine nucleotide biosynthesis pathway, including Glycinamide Ribonucleotide Formyltransferase (GARFTase). Novel 5-substituted pyrrolo[3,2-d]pyrimidine compounds were designed to target mitochondrial one-carbon (C1) metabolism. auctoresonline.org Lead compounds from this series, including AGF347, were found to inhibit GARFTase in addition to their primary targets. auctoresonline.org

Similarly, studies on the closely related 5-substituted pyrrolo[2,3-d]pyrimidine scaffold also demonstrated potent inhibition of GARFTase. researchgate.netresearchgate.net Research on these analogues revealed that their inhibitory effects on purine biosynthesis were a composite result of dual inhibition of both GARFTase and AICARFTase. researchgate.net

5-Aminoimidazole-4-carboxamide (B1664886) Ribonucleotide Formyltransferase (AICARFTase)

Inhibition of 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFTase), which catalyzes the penultimate step in de novo purine biosynthesis, has been a significant finding in the study of pyrrolopyrimidine analogues. The same novel 5-substituted pyrrolo[3,2-d]pyrimidine compounds that inhibit GARFTase were also found to inhibit AICARFTase. auctoresonline.org The lead compounds AGF291, AGF320, and AGF347 were established as multi-targeted agents that disrupt both mitochondrial and cytosolic C1 metabolism, in part through the inhibition of AICARFTase. auctoresonline.org

This dual inhibitory action was also confirmed in studies of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates. researchgate.netresearchgate.net For certain analogues in this series, the growth-inhibitory effects could only be partially reversed by the addition of 5-aminoimidazole-4-carboxamide (AICA), suggesting inhibition at the AICARFTase step. researchgate.net This mechanism, involving dual inhibition of both GARFTase and AICARFTase, represents a significant finding for this class of antifolates. researchgate.net

Cyclooxygenase (COX) Inhibition

Analogues featuring the pyrrolopyrimidine core have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. A study on novel spiro pyrrolo[3,4-d]pyrimidine derivatives found that all tested compounds exhibited significant anti-inflammatory activity by inhibiting both COX-1 and COX-2 enzymes. rsc.orgresearchgate.net Notably, the most potent compounds demonstrated a higher selectivity index for COX-2 over COX-1 when compared to the reference drug celecoxib. rsc.orgresearchgate.net Another study focusing on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones also reported that all synthesized compounds were potential inhibitors of both COX-1 and COX-2. nih.gov

Compound ClassTargetKey FindingsReference
Spiro pyrrolo[3,4-d]pyrimidine derivativesCOX-1 / COX-2Compounds 6 and 11 showed potent and selective COX-2 inhibition with selectivity indices of 129.21 and 175, respectively, compared to 31.52 for celecoxib. rsc.orgresearchgate.net
N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dionesCOX-1 / COX-2All tested compounds showed potential inhibitory activity against both COX isoforms. nih.gov

Anti-inflammatory Potential

The anti-inflammatory potential of pyrrolo[3,2-d]pyrimidine analogues is supported by multiple mechanistic studies. A series of 7-substituted-1,3-dimethyl-1,5-dihydro-pyrrolo[3,2-d]pyrimidine-2,4-dione derivatives were designed as antagonists of the transient receptor potential ankyrin 1 (TRPA1) channel, which is a key player in generating inflammatory pain and neurogenic inflammatory responses. tandfonline.com Compound 3h from this series was identified as a potent antagonist of human TRPA1 with an IC₅₀ value of 400 nM, designating it as a candidate for in vivo evaluation in inflammatory pain models. tandfonline.com

Furthermore, the demonstrated inhibition of COX-2 by various pyrrolopyrimidine analogues provides a direct mechanism for their anti-inflammatory effects. rsc.orgresearchgate.nettandfonline.com The ability of these compounds to suppress COX-2, a key enzyme in the production of pro-inflammatory prostaglandins, is a well-established strategy for anti-inflammatory drug action. nih.gov Studies on fused pyrrolopyrimidine derivatives further confirmed their anti-inflammatory activity in vitro using lipopolysaccharide (LPS)-stimulated macrophage cells, with molecular docking studies supporting their interaction with COX-2. tandfonline.com

Antimicrobial Activities (Antibacterial and Antifungal)

The pyrrolopyrimidine scaffold is present in several naturally occurring antibiotics and has been the basis for the synthesis of new antimicrobial agents.

Antibacterial Activity: Research has confirmed the antibacterial potential of pyrrolo[3,2-d]pyrimidine derivatives. A newly synthesized series of these compounds was tested against several pathogenic bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella, with results indicating weak antibacterial activity for the tested series. auctoresonline.orgresearchgate.net However, other studies have yielded more potent compounds. A series of 2,4-disubstituted 5-(aryl-2-ylmethyl)-5H-pyrrolo[3,2-d]pyrimidine derivatives were investigated as potential agents against Mycobacterium tuberculosis (Mtb). ssrn.com The most promising compound from this research, compound 74 , exhibited potent activity against Mtb, including multidrug-resistant (MDR) strains. ssrn.com Additionally, some naturally occurring pyrrolo[2,3-d]pyrimidine antibiotics have shown significant activity against Mtb.

Antifungal Activity: Analogues of pyrrolopyrimidine have also demonstrated significant antifungal properties. A study focused on novel pyrrole (B145914) and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties found that several compounds exhibited remarkable antifungal activity when compared with the standard fungicide mycostatin. nih.gov Other research on pyrrolo[2,3-d]pyrimidine derivatives showed excellent activity against the opportunistic yeast Candida albicans, with some compounds displaying better efficacy than the standard drug fluconazole. researchgate.net

Compound Class / NameActivity TypeTarget Organism(s)Activity Metric (MIC)Reference
Pyrrolo[3,2-d]pyrimidine derivatives (4a-4f)AntibacterialS. aureus, P. aeruginosa, E. coli, SalmonellaWeak activity reported auctoresonline.orgresearchgate.net
Compound 74 (2,4-disubstituted 5-(aryl-2-ylmethyl)-5H-pyrrolo[3,2-d]pyrimidine)Antibacterial (Antitubercular)Mycobacterium tuberculosis (including MDR strains)2 µM (MIC99) ssrn.com
Pyrrolo[2,3-d]pyrimidine derivatives (3b, 3c, 7e)AntibacterialStaphylococcus aureus0.31 mg/mL researchgate.net
Pyrrolo[2,3-d]pyrimidine-sulfonamido hybrids (2b, 3b, 6b, 8b, 8d)AntifungalNot specifiedRemarkable activity vs. Mycostatine nih.gov
Pyrrolo[2,3-d]pyrimidine derivatives (3a-d, 7a,e, 11d)AntifungalCandida albicans0.31-0.62 mg/mL researchgate.net

Antiviral Properties

The 7-deazapurine scaffold, the core of this compound, has been a fertile ground for the development of potent antiviral agents. researchgate.net Substitution of the N7 atom with a carbon atom in the purine ring alters the electronic properties and allows for further substitutions at the C7 position, often leading to enhanced binding to viral enzymes. researchgate.net Analogues of this scaffold have demonstrated significant preclinical activity against a broad spectrum of viruses, primarily by targeting viral polymerases. nih.gov

Research has extensively focused on nucleoside analogues, where the 7-deazapurine base is attached to a modified sugar moiety. These compounds often act as chain terminators after being converted to their triphosphate form within the cell, thereby inhibiting viral replication. nih.gov

Activity Against RNA Viruses

Hepatitis C Virus (HCV):

A notable 7-deaza-adenosine analogue, 7-deaza-2′-C-methyl-adenosine, has shown potent and selective inhibition of HCV replication. nih.gov This compound targets the HCV NS5B RNA-dependent RNA polymerase (RdRp). In in vitro polymerase assays, the triphosphate form of this analogue, 7-deaza-2′-C-methyl-ATP, was a more potent inhibitor of HCV RdRp than its natural purine counterpart, 2′-C-methyl-ATP. nih.gov The modification at the 7-position significantly improves inhibitory activity. nih.gov

The antiviral activity of 7-deaza-2′-C-methyl-adenosine extends to other positive-strand RNA viruses within the Flaviviridae family, including Bovine Viral Diarrhea Virus (BVDV), West Nile virus, dengue virus type 2, and yellow fever virus. It also showed activity against picornaviruses like rhinovirus and poliovirus. However, it was inactive against more distantly related RNA viruses such as western and Venezuelan equine encephalitis viruses, as well as negative-strand RNA viruses like respiratory syncytial virus and measles virus. nih.gov

Interactive Data Table: Antiviral Activity of 7-deaza-2′-C-methyl-adenosine against Various Viruses

Virus FamilyVirusEC₅₀ (μM)CC₅₀ (μM)
FlaviviridaeBVDV0.3>50
FlaviviridaeWest Nile virus1.8>50
FlaviviridaeDengue virus type 22.5>50
FlaviviridaeYellow fever virus3.5>50
PicornaviridaeRhinovirus type 21.0>50
PicornaviridaeRhinovirus type 142.0>50
PicornaviridaePoliovirus type 35.0>50

Several analogues of Toyocamycin, a pyrrolo[2,3-d]pyrimidine nucleoside, have also been investigated for their ability to inhibit HCV RNA in a replicon assay. Among these, the 4-methylthio and 5-carboxamide oxime derivatives of Toyocamycin demonstrated good activity and selectivity. nih.gov

Coronaviruses (SARS-CoV-2):

In the search for therapeutics against SARS-CoV-2, novel 2'-deoxy-2'-spirooxetane-7-deazapurine nucleoside analogues have been designed and synthesized. nih.gov One particular analogue, compound 11q , exhibited highly potent antiviral activity against SARS-CoV-2 in Vero E6 cells. nih.gov Notably, this compound showed greater inhibitory activity against the wild-type SARS-CoV-2 strain compared to Remdesivir, along with a superior selectivity index, marking it as a promising lead candidate for further development. nih.gov

Interactive Data Table: Anti-SARS-CoV-2 Activity of Compound 11q

SARS-CoV-2 StrainIC₅₀ (μM)
Wild-type0.14
BA.50.36

Dengue Virus (DENV):

A series of 7-deazapurine nucleoside derivatives were designed and evaluated for their anti-DENV activity. daneshyari.com The most potent inhibitor identified, compound 6e , effectively suppressed DENV replication, as evidenced by reduced RNA levels and DENV E protein expression, without significant cytotoxicity in A549 and HepG2 cells. daneshyari.com This compound exhibited similar inhibitory potency against all four serotypes of DENV, suggesting it targets a conserved element essential for viral replication. daneshyari.com

Interactive Data Table: Anti-Dengue Virus Activity of Compound 6e

ParameterCell LineValue
EC₅₀-2.081 ± 1.102 μM
CC₅₀A549150.06 ± 11.42 μM
Selectivity Index (SI)A54972.11
CC₅₀HepG2146.47 ± 11.05 μM
Selectivity Index (SI)HepG263.7

Zika Virus (ZIKV):

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been explored for inhibitors of the Zika virus. nih.gov Structure-activity relationship studies on 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines led to the identification of several compounds with promising antiviral activity against both ZIKV and DENV. nih.govmdpi.com These findings suggest that this class of compounds could act against flaviviruses through a common mechanism. nih.gov

Influenza A Virus:

Researchers have synthesized 6-methyl-7-substituted-7-deaza purine nucleoside analogues and tested their activity against Influenza A virus. Several 2'-modified analogues demonstrated potent in vitro activity against both H3N2 and H1N1 strains without apparent cytotoxicity. researchgate.net

Activity Against DNA Viruses

Human Cytomegalovirus (HCMV):

Several arabinosyl and deoxyribosyl pyrrolo[2,3-d]pyrimidines have been evaluated for their in vitro activity against human cytomegalovirus. nih.govresearchgate.net While the parent ribosyl analogues showed high cytotoxicity, certain analogues like ara-tubercidin, ara-toyocamycin, ara-sangivamycin, and deoxysangivamycin exhibited selective antiviral effects. nih.govresearchgate.net The most potent and selective were the sangivamycin (B1680759) analogues. These compounds appear to act by inhibiting viral DNA synthesis. nih.govresearchgate.net Interestingly, these compounds were less effective against herpes simplex virus type 1, indicating a degree of selectivity for HCMV. nih.govresearchgate.net

Structure Activity Relationships Sar of 7 Methyl 5h Pyrrolo 3,2 D Pyrimidin 4 Ol Derivatives

Influence of Substituents on the Pyrrole (B145914) Nitrogen (N5/N7 Position)

The substitution on the pyrrole nitrogen of the 7-deazapurine scaffold is a critical determinant of biological activity. In the context of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol, the discussion primarily revolves around the impact of substituents at the N5 position, as the N7 position is inherently part of the pyrrole ring in the pyrrolo[3,2-d]pyrimidine nomenclature, corresponding to the C7 position in deazapurine numbering where the methyl group is located.

Research on various 7-deazapurine derivatives has shown that modifications at the pyrrole nitrogen can significantly alter the compound's properties. For instance, in a series of 2,6-disubstituted 7-deazapurine ribonucleosides, the glycosylation at the N7 position (equivalent to N5 in the pyrrolo[3,2-d]pyrimidine system when a sugar moiety is attached) is a key step in their synthesis and subsequent biological evaluation. researchgate.net The nature of the substituent at this position, whether it be a simple alkyl group, a sugar moiety, or a more complex cyclic system, can influence the molecule's solubility, cell permeability, and interaction with target enzymes.

In the development of novel 7-deazapurine analogues as STING receptor agonists, it was observed that the enzymatic synthesis of cyclic dinucleotides was tolerant of small substituents at the 7-position of the 7-deazapurine nucleoside triphosphate precursors. acs.org This suggests that while the position is amenable to substitution, the size and nature of the substituent are crucial. Large aromatic substituents at this position were found to enhance activity, pointing towards the presence of a specific binding pocket that can accommodate bulky groups. acs.org

Substituent at Pyrrole Nitrogen (N5/N7) Observed Effect on Biological Activity
Small Alkyl GroupsGenerally well-tolerated in enzymatic reactions.
Sugar Moieties (e.g., Ribose)Crucial for nucleoside analogues, affecting target interaction and metabolic activation.
Large Aromatic GroupsCan enhance binding affinity, as seen with STING receptor agonists.

Impact of Substitutions on the Pyrimidine (B1678525) Ring (e.g., C2, C4)

Modifications on the pyrimidine portion of the this compound scaffold, particularly at the C2 and C4 positions, have been extensively studied to modulate biological activity. The hydroxyl group at the C4 position is a key feature of the parent compound.

Studies on 2,6-disubstituted 7-deazapurine ribonucleosides have demonstrated that diverse substituents can be introduced at these positions. researchgate.netimtm.cz For example, the introduction of aryl or arylethynyl groups at the C2 position and hetaryl groups at the C6 position (analogous to a position on the pyrimidine ring) has been explored. researchgate.net These substitutions can lead to compounds with moderate cytotoxic activity against various cancer cell lines. researchgate.net The synthetic strategy often involves sequential cross-coupling reactions, highlighting the chemical tractability of these positions for generating diverse analogues. imtm.cz

In the context of kinase inhibitors, derivatives of the pyrrolo[2,3-d]pyrimidine (a related isomer) scaffold have shown that substitutions on the pyrimidine ring are critical for potency and selectivity. nih.gov For instance, the presence of an amino group at C4 is often a key pharmacophoric feature for interaction with the hinge region of many kinases.

Position on Pyrimidine Ring Type of Substituent Impact on Biological Activity
C2Arylethynyl groupsCan confer moderate cytotoxic activity.
C2Aryl groupsCan confer moderate cytotoxic activity.
C4Hydroxyl (in parent compound)Key structural feature.
C4Amino group (in related compounds)Important for kinase inhibition.

Significance of Halogenation at Specific Positions (e.g., C7)

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. In the case of 7-deazapurine derivatives, halogenation at the C7 position of the pyrrolo[2,3-d]pyrimidine core (which corresponds to a position on the pyrrole ring) has been shown to be significant. nih.gov This modification makes the five-membered ring more electron-rich and provides a handle for further functionalization. nih.gov

The introduction of halogens at the 7-position of 8-aza-7-deazapurine nucleosides has been shown to lead to additional duplex stabilization in DNA. researchgate.net This is attributed to better base stacking induced by the halogen substituents. researchgate.net While this is in the context of a different but related scaffold, it highlights the potential of halogenation to influence molecular interactions.

Furthermore, halogenated 7-deazapurine nucleosides have been synthesized and studied for their conformational properties. rsc.org The presence of a halogen can influence the sugar conformation in nucleoside analogues, which in turn can affect their biological activity. rsc.org Specifically, 7-halogenated 7-deaza-2′-C-methylribonucleosides have been synthesized, with some showing anti-HCV activity. researchgate.net

Position of Halogenation Halogen Observed Significance
C7 (Pyrrole Ring)F, Cl, Br, IIncreases electron density of the pyrrole ring.
C7 (Pyrrole Ring)Br, ICan provide a site for further cross-coupling reactions.
C7 (Pyrrole Ring)FCan enhance anti-HCV activity in certain nucleoside analogues.

Effects of Varied Side Chain Substituents on Biological Potency and Selectivity

The introduction of varied side chains at different positions of the this compound scaffold is a key strategy for optimizing biological potency and selectivity. The nature, size, and flexibility of these side chains can dramatically influence how the molecule interacts with its biological target.

For instance, in the development of 2,6-disubstituted 7-deazapurine ribonucleosides, the introduction of different sized hetaryl groups at position 6 and aryl/arylethynyl groups at position 2 was explored to understand the structure-activity relationship for cytostatic and antiviral activities. researchgate.net Some of the resulting compounds exhibited moderate cytotoxic activity against several cancer cell lines. researchgate.net

In the context of 7-substituted harmine (B1663883) analogs, which share a tricyclic core, the length and functional group of the side chain at the 7-position had a significant impact on DYRK1A inhibition. mdpi.com Carboxamide and methyl ester functional groups were well-tolerated, while longer carbon chains did not necessarily improve potency, suggesting a delicate balance between reaching additional binding pockets and the entropic cost of flexibility. mdpi.com

Similarly, for pyrazolo[1,5-a]pyrimidine (B1248293) derivatives as FLT3-ITD inhibitors, optimization of side chains led to compounds with potent inhibitory activity. researchgate.net These findings underscore the importance of systematically varying side chain substituents to achieve desired biological outcomes.

Position of Side Chain Side Chain Characteristics Effect on Potency and Selectivity
C2 (Pyrimidine Ring)Aryl/Arylethynyl groupsModulates cytotoxic activity.
C6 (Pyrimidine Ring)Hetaryl groupsInfluences cytostatic and antiviral properties.
C7 (Pyrrole Ring)Carboxamide, Methyl EsterCan be well-tolerated and maintain kinase inhibitory activity.
C7 (Pyrrole Ring)Long, flexible chainsMay decrease potency due to entropic effects.

Stereochemical Contributions to Biological Activity

Stereochemistry plays a crucial role in the biological activity of chiral molecules, as it dictates the three-dimensional arrangement of atoms and thus the interaction with chiral biological macromolecules like proteins and nucleic acids. For derivatives of this compound that are chiral, typically due to the presence of a chiral side chain such as a sugar moiety in nucleoside analogues, the stereochemistry is a critical determinant of activity.

The majority of natural products are chiral and are biosynthesized in an enantiomerically pure form. nih.gov This stereochemical purity is often essential for their biological function. For example, in the case of the natural product acivicin (B1666538) and its synthetic analogues, only the (5S, αS) isomers displayed significant antiplasmodial activity, indicating that their uptake might be mediated by a stereospecific transport system. nih.gov

In the synthesis of 7-deazapurine nucleosides, stereoselective glycosylation methods are employed to obtain the desired anomer, as the stereochemistry at the anomeric carbon significantly impacts biological activity. nih.gov For instance, the synthesis of 2′-deoxy-2′-fluoro-β-D-arabinonucleosides of 7-deazapurines is designed to be stereoselective to produce the biologically active β-anomer. rsc.org

Chiral Center Stereochemical Configuration Contribution to Biological Activity
Anomeric Carbon (in nucleosides)β-anomerOften the biologically active form for nucleoside analogues.
Anomeric Carbon (in nucleosides)α-anomerTypically less active or inactive compared to the β-anomer.
Side Chain (e.g., amino acid moiety)Specific enantiomer (e.g., S,S)Can be essential for recognition by transporters and targets.

Mechanistic Studies and Cellular Pathways

Modulation of Intracellular Signaling Pathways (e.g., PI3K-PKB-mTOR, JAK/STAT, IL-4 pathway)

Derivatives of the closely related 7H-pyrrolo[2,3-d]pyrimidine scaffold have been extensively studied as inhibitors of key signaling pathways implicated in cell growth and proliferation. The Phosphatidylinositol-3-Kinase (PI3K)-Protein Kinase B (PKB/Akt)-mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell survival and metabolism. nih.gov Compounds with a pyrrolo[2,3-d]pyrimidine core have been developed as potent ATP-competitive inhibitors of PKB (Akt), demonstrating the ability to modulate this signaling cascade. nih.govacs.org These inhibitors have been shown to impact downstream biomarkers of the PI3K-PKB-mTOR pathway in cellular assays. nih.govacs.org

Furthermore, the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, crucial for cytokine signaling in immunity and inflammation, is another significant target for pyrrolopyrimidine-based compounds. nih.gov Specifically, derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been identified as selective inhibitors of JAK1. nih.govrsc.org By targeting JAK1, these compounds can interfere with the signaling of numerous cytokines involved in inflammatory responses. nih.gov The activation of the JAK/STAT pathway typically involves cytokine binding to receptors, leading to JAK phosphorylation and subsequent phosphorylation and dimerization of STAT proteins, which then translocate to the nucleus to regulate gene expression. nih.gov Inhibition of this pathway by pyrrolopyrimidine derivatives can thus block these downstream effects. nih.gov

Currently, direct evidence linking 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol to the modulation of the IL-4 pathway is not available in the reviewed literature.

Interaction with Molecular Targets at the Active Site Level

The inhibitory action of pyrrolopyrimidine derivatives often occurs through direct interaction with the active site of target proteins, particularly kinases. These compounds frequently act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. nih.govacs.org

Molecular docking and dynamics simulations of 7H-pyrrolo[2,3-d]pyrimidine derivatives have provided insights into their binding modes. For instance, studies on inhibitors of p21-activated kinase 4 (PAK4) revealed that these compounds form key hydrogen bonds with residues in the hinge region of the kinase, such as Leu398, Glu396, and Asp444. nih.gov The pyrrolo[2,3-d]pyrimidine core acts as a scaffold, and substituents can form additional interactions that enhance binding affinity and selectivity. nih.govmdpi.com Similarly, in the case of Plasmodium falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4), docking studies have shown that pyrrolo[2,3-d]pyrimidines establish crucial hydrogen-bonding interactions with key amino acid residues like Tyr150 and Asp148 in the hinge region. nih.gov

The table below summarizes the interactions of various pyrrolopyrimidine derivatives with their respective molecular targets at the active site.

Compound ClassTarget KinaseKey Interacting ResiduesType of Inhibition
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamidesPKB (Akt)Glu236, Glu279, Met282ATP-competitive
7H-pyrrolo[2,3-d]pyrimidine derivativesPAK4Leu398, Glu396, Asp444ATP-competitive
N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamideJAK1Not specifiedNot specified
7H-pyrrolo[2,3-d]pyrimidine-4-aminesPfCDPK4Tyr150, Asp148Not specified

DNA/RNA Interaction Mechanisms (e.g., Alkylation, Groove Binding)

The available scientific literature from the conducted searches does not provide direct evidence for the interaction of this compound or its close analogs with DNA or RNA through mechanisms such as alkylation or groove binding. The primary mechanism of action for the broader class of pyrrolopyrimidines appears to be the inhibition of protein kinases.

Cell Cycle Perturbation and Arrest Induction

Certain halogenated derivatives of pyrrolo[3,2-d]pyrimidines have demonstrated the ability to perturb the cell cycle in cancer cell lines. For example, a 2,4-dichloro pyrrolo[3,2-d]pyrimidine compound was found to induce a profound accumulation of triple-negative breast cancer cells (MDA-MB-231) in the G2/M phase of the cell cycle after 48 hours of treatment. nih.gov This suggests that the compound causes mitotic arrest. nih.gov Another related compound, a C7-iodinated pyrrolo[3,2-d]pyrimidine, also induced G2/M cell cycle arrest in the same cell line. nih.gov These findings indicate that the pyrrolo[3,2-d]pyrimidine scaffold can be chemically modified to create compounds that interfere with the normal progression of the cell cycle, a key target in cancer therapy.

The following table details the observed effects of specific pyrrolo[3,2-d]pyrimidine derivatives on the cell cycle.

CompoundCell LineEffect on Cell Cycle
2,4-dichloro pyrrolo[3,2-d]pyrimidineMDA-MB-231G2/M phase arrest
C7-iodinated 2,4-dichloro pyrrolo[3,2-d]pyrimidineMDA-MB-231G2/M phase arrest

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its evasion is a hallmark of cancer. bio-rad-antibodies.comnih.gov This complex process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. bio-rad-antibodies.comnih.govnih.gov Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the biochemical and morphological changes associated with apoptosis. bio-rad-antibodies.commdpi.com

Studies on halogenated pyrrolo[3,2-d]pyrimidines have shown that these compounds can induce apoptosis in cancer cells. One particular C7-iodinated derivative was found to be a robust inducer of apoptosis in MDA-MB-231 breast cancer cells. nih.gov The induction of apoptosis by this compound was concomitant with G2/M cell cycle arrest. nih.gov In contrast, a related 2,4-dichloro pyrrolo[3,2-d]pyrimidine induced G2/M arrest with little evidence of apoptotic death, highlighting how small structural changes can influence the cellular response. nih.gov

The intrinsic pathway of apoptosis is often regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. nih.gov The release of cytochrome c from the mitochondria is a key event in this pathway, leading to the formation of the apoptosome and activation of caspase-9, which in turn activates executioner caspases. nih.govwaocp.org While the precise apoptotic pathway activated by the C7-iodinated pyrrolo[3,2-d]pyrimidine was not fully elucidated in the cited study, the induction of apoptosis suggests an interference with the cellular machinery that controls cell survival. nih.gov

Computational and Chemoinformatics Applications

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a pyrrolopyrimidine derivative, interacts with its biological target, typically a protein kinase.

Research on various pyrrolopyrimidine derivatives has extensively used molecular docking to elucidate their binding modes within the ATP-binding sites of different kinases. bohrium.comnih.gov For instance, studies on 7H-pyrrolo[2,3-d]pyrimidine inhibitors targeting p21-activated kinase 4 (PAK4) have revealed specific key interactions. nih.govmdpi.com Docking simulations showed that these inhibitors form crucial hydrogen bonds with hinge region residues like Leu398, as well as with other key amino acids such as Glu396 and Asp444. nih.gov The pyrrolo[2,3-d]pyrimidine core acts as a scaffold, mimicking the adenine (B156593) region of ATP, while substituents at various positions dictate the compound's potency and selectivity by forming additional interactions with the surrounding protein environment. mdpi.com

Similarly, docking studies of pyrrolo[2,3-d]pyrimidine-based inhibitors of Protein Kinase B (PKB/Akt) showed that the 4-amino group interacts with residues like Glu236 and the backbone carbonyl of Glu279. nih.gov The analysis of these interactions helps rationalize the observed structure-activity relationships (SAR) and guides the design of new analogs with improved affinity and selectivity. nih.govacs.org The integration of molecular docking facilitates the prediction of ligand-receptor interactions, aiding in the identification of lead compounds with enhanced binding affinity. afjbs.com

Table 1: Example of Key Amino Acid Interactions with Pyrrolopyrimidine Derivatives in Kinase Active Sites
Kinase TargetInteracting ResidueType of InteractionReference
PAK4Leu398Hydrogen Bond nih.gov
PAK4Glu396Hydrogen Bond nih.gov
PKB/AktGlu236Hydrogen Bond nih.gov
PKB/AktGlu279 (backbone)Hydrogen Bond nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are then used to predict the activity of new, unsynthesized molecules.

For the pyrrolopyrimidine class of compounds, QSAR studies have been employed to understand the structural requirements for potent inhibitory activity. A study focused on 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as inhibitors of Bruton's tyrosine kinase (BTK) utilized the QSAR-INSUBRIA (QSARINS) software to build and validate predictive models. nih.gov These models identify specific molecular descriptors (physicochemical, topological, etc.) that significantly correlate with the inhibitory activity against the target kinase. nih.gov By analyzing the descriptors in the best-performing QSAR models, researchers can deduce which structural features are critical for activity. nih.gov This information provides crucial guidance for the optimization of the pharmacophore, paving the way for the rational design of novel inhibitors with enhanced potency. nih.gov

Prediction of Pharmacokinetic Parameters in Preclinical Models

In silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical step in early-stage drug discovery. These predictions help to identify candidates with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures.

Oral bioavailability is a highly desired property for many drugs, and good gastrointestinal (GI) absorption is a prerequisite. Computational models are used to predict the likelihood of a compound being well-absorbed from the gut. These predictions are often based on physicochemical properties such as molecular weight, lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors, often guided by frameworks like Lipinski's Rule of Five. mdpi.comsemanticscholar.org

For pyrrolopyrimidine derivatives, which are often developed as orally administered kinase inhibitors, predicting GI absorption is vital. nih.govacs.org For example, research on PKB inhibitors from this class showed that structural modifications were necessary to enhance passive absorption, as the initial lead compounds had low oral bioavailability. nih.gov By modifying the molecule to reduce its basicity, the researchers expected less protonation in the gut, leading to improved absorption. nih.gov In silico tools can screen virtual libraries of compounds like 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol to flag potential absorption issues early in the design phase.

The ability of a compound to cross the blood-brain barrier (BBB) is a critical parameter, determining whether a drug can be used to treat central nervous system (CNS) disorders or if it will cause unwanted CNS side effects. nih.gov Numerous computational models, including machine learning and deep learning algorithms, have been developed to predict BBB permeability based on a molecule's structural features and physicochemical properties. nih.govmdpi.comfrontiersin.org

For the pyrrolopyrimidine scaffold, this prediction is highly relevant. While many kinase inhibitors are designed to act peripherally, some are intended for brain tumors or neurological diseases. A study on a tricyclic pyrimido-pyrrolo-oxazine, a related mTOR inhibitor, specifically highlighted that the compound was predicted to penetrate the BBB, indicating its potential for treating neurological disorders. researchgate.net These predictive models analyze parameters like lipophilicity, molecular size, and polar surface area to estimate the logBB value (the logarithm of the ratio of the concentration of a drug in the brain to its concentration in the blood).

Table 2: General Physicochemical Parameters Influencing Pharmacokinetic Predictions
Pharmacokinetic ParameterInfluential Physicochemical PropertiesDesired Range (General Guideline)
Gastrointestinal AbsorptionMolecular Weight, LogP, H-bond donors/acceptorsAdherence to Lipinski's Rule of Five
Blood-Brain Barrier PenetrationLogP, Polar Surface Area (PSA), Molecular WeightLogP ~2-4, PSA < 90 Ų, MW < 450 Da
Microsomal ClearanceLipophilicity, Presence of metabolic "soft spots"Low to moderate clearance for longer half-life

Microsomal clearance studies are in vitro experiments, often complemented by in silico predictions, that assess a compound's metabolic stability. Human or animal liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs. A high clearance rate in these assays suggests that the compound will be rapidly metabolized in the body, leading to a short half-life and poor in vivo efficacy.

For pyrrolopyrimidine derivatives, metabolic stability is a key optimization parameter. nih.govnih.gov In the development of a series of pyrrolo[2,3-d]pyrimidine inhibitors for CSF1R, metabolic profiling in rat and mouse liver microsomes identified a benzylic alcohol as a "metabolic soft spot," a part of the molecule susceptible to rapid metabolism. nih.gov This knowledge prompted the synthesis of new analogs lacking this liability, which ultimately led to compounds with improved pharmacokinetic properties. nih.gov Similarly, in the optimization of a JAK1-selective inhibitor, in vitro ADME tests, including microsomal stability assays, were crucial for lead compound selection. nih.gov These studies are essential for predicting a drug's metabolic fate and ensuring it has sufficient stability to be effective in vivo.

Preclinical Therapeutic Implications and Future Research Trajectories

Potential as Preclinical Candidates for Various Diseases

The inherent biological activity of the pyrrolopyrimidine scaffold has prompted extensive research into its derivatives for treating a multitude of diseases. ekb.egnih.gov These compounds have shown promise as kinase inhibitors, apoptosis inducers, and modulators of various cellular signaling pathways. mdpi.comnih.govacs.org

Oncology

In the field of oncology, the pyrrolo[3,2-d]pyrimidine scaffold is a cornerstone for the development of targeted anti-cancer agents. ekb.eg Derivatives have been designed as potent inhibitors of various kinases that are crucial for cancer cell growth and proliferation. nih.gov

One area of focus has been the development of multi-targeted inhibitors. For instance, novel pyrrolo[3,2-d]pyrimidine compounds have been designed to target both mitochondrial and cytosolic one-carbon metabolism, demonstrating broad-spectrum antitumor efficacy in preclinical models of lung, colon, and pancreatic cancer. nih.gov Specifically, compounds like AGF291, AGF320, and AGF347 have shown significant in vitro antitumor effects, with AGF347 also demonstrating in vivo efficacy in pancreatic tumor xenografts. nih.gov

Furthermore, derivatives of the isomeric pyrrolo[2,3-d]pyrimidine scaffold have been developed as potent dual inhibitors of Janus kinases (JAKs) and histone deacetylases (HDACs), which are implicated in the drug resistance of solid tumors. acs.org Compounds such as 15d and 15h displayed potent inhibition of JAK1/2/3 and HDAC1/6, leading to antiproliferative and proapoptotic activities in triple-negative breast cancer cell lines. acs.org Notably, compound 15d was effective in inhibiting tumor growth in a mouse xenograft model. acs.org

Other research has focused on developing these compounds as antitubulin agents. Certain substituted pyrrolo[3,2-d]pyrimidines have been identified as water-soluble microtubule depolymerizing agents that bind to the colchicine (B1669291) site on tubulin, inhibiting cancer cell proliferation in the nanomolar range. nih.gov Additionally, some halogenated pyrrolo[3,2-d]pyrimidine analogues have shown potent antiproliferative activity across a wide spectrum of cancer cell lines, with EC50 values ranging from 0.014 to 14.5 μM. nih.gov

Table 1: Preclinical Activity of Pyrrolo[3,2-d]pyrimidine Derivatives in Oncology

Compound/Derivative Target/Mechanism Cancer Model(s) Key Findings
AGF347 SHMT2 and cytosolic C1 metabolism inhibitor Pancreatic cancer xenografts Significant in vivo antitumor efficacy. nih.gov
15d JAK/HDAC dual inhibitor Triple-negative breast cancer (MDA-MB-231) xenograft Effective inhibition of tumor growth. acs.org
Halogenated pyrrolo[3,2-d]pyrimidines Antiproliferative Various cancer cell lines EC50 values in the low micromolar to nanomolar range. nih.gov
Substituted pyrrolo[3,2-d]pyrimidines Microtubule depolymerizing agent MDA-MB-435 tumor cells Submicromolar potency against cellular proliferation. nih.gov

Inflammatory and Autoimmune Disorders

The pyrrolopyrimidine scaffold has also been extensively investigated for its anti-inflammatory properties, primarily through the inhibition of Janus kinases (JAKs). nih.gov The JAK-STAT signaling pathway is a critical component in the cytokine signaling that drives many inflammatory and autoimmune diseases.

Researchers have designed and synthesized series of 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives as potent JAK inhibitors. nih.gov By modifying the structure of the known JAK inhibitor baricitinib (B560044), compounds with compelling anti-inflammatory efficacy were developed. For example, compound 11e demonstrated over 90% inhibition against JAK1 and JAK2 and showed superior efficacy to baricitinib in inhibiting nitric oxide generation in LPS-induced macrophages. nih.gov This compound was found to alleviate cellular inflammatory damage by down-regulating the high expression of JAK1, JAK2, and the pro-inflammatory cytokine IL-1β induced by lipopolysaccharides. nih.gov

Another target for inflammatory conditions is the transient receptor potential ankyrin 1 (TRPA1) channel, which is activated by oxidative stress byproducts and contributes to inflammatory and neuropathic pain. nih.gov A series of 7-substituted-pyrrolo[3,2-d]pyrimidine-2,4-dione derivatives have been synthesized as TRPA1 antagonists. nih.gov One compound, 3h, showed a potent inhibitory effect on human TRPA1 with an IC50 of 400 nM, making it a candidate for in vivo evaluation in animal models of inflammatory pain. nih.gov

Additionally, some pyrrolo[2,3-d]pyrimidine derivatives have demonstrated significant in vivo anti-inflammatory activities in various assays. researchgate.net Specifically, compounds with a 4-methoxyphenyl (B3050149) group at the 7-position, such as 2b and 2d, and their subsequent derivatives, retained notable anti-inflammatory effects. researchgate.net

Table 2: Anti-inflammatory Activity of Pyrrolopyrimidine Derivatives

Compound/Derivative Target In Vitro/In Vivo Model Key Findings
11e JAK1, JAK2 LPS-induced RAW264.7 macrophages Superior anti-inflammatory efficacy compared to baricitinib. nih.gov
3h TRPA1 antagonist Human and rat TRPA1 channels Potent inhibition with an IC50 of 400 nM against human TRPA1. nih.gov
2b, 2d, 7b, 7d, 9b-9d Not specified In vivo anti-inflammatory assays Showed significant anti-inflammatory activities. researchgate.net

Infectious Diseases (e.g., Parasitic, Viral, Bacterial, Fungal)

The pyrrolopyrimidine scaffold has been identified as a promising framework for the development of agents against various infectious diseases. ekb.egnih.gov

In the context of viral infections, pyrrolo[3,2-d]pyrimidines have been optimized as selective Toll-like receptor 7 (TLR7) agonists for the immunotherapy of Hepatitis B. nih.gov The lead compound from this series, compound 54, effectively induced a transient interferon-stimulated gene (ISG) response in mice and cynomolgus monkeys when administered orally, demonstrating its potential for treating viral hepatitis. nih.gov

Regarding bacterial infections, a series of novel pyrrolo[3,2-d]pyrimidine derivatives were synthesized and evaluated for their antibacterial activity against pathogenic bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella. auctoresonline.orgresearchgate.net However, the tested compounds exhibited weak antibacterial activity in this particular study. auctoresonline.org Other studies on the isomeric pyrrolo[2,3-d]pyrimidine scaffold have shown more promising results. For example, derivatives 3b, 3c, and 7e exhibited potent activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 0.31 mg/mL, which was better than the standard drug ampicillin. researchgate.net

For fungal infections, certain pyrrolo[2,3-d]pyrimidine derivatives have demonstrated excellent antifungal activity against Candida albicans, with MIC values ranging from 0.31 to 0.62 mg/mL, surpassing the efficacy of the standard drug fluconazole. researchgate.net

Neurological Disorders (e.g., Parkinson's Disease via LRRK2 Inhibition)

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a common cause of both familial and sporadic Parkinson's disease, making LRRK2 a key therapeutic target. nih.govnih.gov The pyrrolo[2,3-d]pyrimidine scaffold has been instrumental in the discovery of potent and selective LRRK2 kinase inhibitors. acs.org

Researchers have developed compounds such as PF-06447475 (3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile), which is a highly potent, selective, and brain-penetrant LRRK2 inhibitor. nih.govacs.org Optimization of a fragment-hit-derived series of pyrrolo[2,3-d]pyrimidines led to the identification of highly potent inhibitors. For instance, the (2R)-2-methylpyrrolidin-1-yl derivative 18 was identified with a cKi of 0.7 nM for LRRK2 G2019S. nih.gov Further structure-guided optimization of this series yielded diastereomeric oxolan-3-yl derivatives 44 and 45, which demonstrated high potency and exquisite selectivity for LRRK2, making them useful as chemical probes for studying LRRK2 inhibition. nih.govacs.org

Table 3: Pyrrolo[2,3-d]pyrimidine Derivatives as LRRK2 Inhibitors for Neurological Disorders

Compound/Derivative Target Potency Key Attributes
PF-06447475 LRRK2 Highly potent Selective, brain penetrant, and in vivo active. nih.govacs.org
18 LRRK2 G2019S cKi = 0.7 nM Potent inhibitor identified through fragment-based optimization. nih.gov
44 and 45 LRRK2 High potency Exquisite selectivity, serve as chemical probes. nih.govacs.org

Strategies for Lead Compound Optimization

The optimization of lead compounds based on the pyrrolopyrimidine scaffold is a critical step in drug development, aiming to enhance potency, selectivity, and pharmacokinetic properties. ekb.egnih.gov A common strategy involves the strategic modification of the core structure. For example, incorporating halogen atoms into the pyrrolo[2,3-d]pyrimidine structure has been shown to enhance binding affinity and selectivity for target kinases. nih.gov

Structure-activity relationship (SAR) studies are crucial for guiding these modifications. In the development of antitubulin agents, SAR studies of pyrrolo[3,2-d]pyrimidines gave insights into which substituents were crucial for activity and which could improve it. nih.gov Similarly, in the development of JAK inhibitors, coalescing various N-acylpiperidine motifs with the pyrrolo[2,3-d]pyrimidine core of baricitinib led to the identification of compounds with superior anti-inflammatory efficacy. nih.gov

Another key strategy is the use of structure-guided design, often employing techniques like X-ray crystallography and molecular docking. nih.govtandfonline.com In the development of LRRK2 inhibitors, surrogate crystallography with checkpoint kinase 1 (CHK1) was used to rationalize compound potency and selectivity, guiding the optimization of fragment-derived pyrrolo[2,3-d]pyrimidines. acs.org This approach led to the discovery of highly potent and selective inhibitors. nih.gov

Development of Novel Therapeutic Agents Based on the Pyrrolo[3,2-d]pyrimidine Scaffold

The versatility of the pyrrolo[3,2-d]pyrimidine scaffold continues to drive the development of novel therapeutic agents with diverse mechanisms of action. ekb.egnih.gov This scaffold is frequently used in the design of innovative drugs due to its privileged structure. nih.gov

Current research is focused on creating agents that can overcome clinical challenges such as drug resistance. For example, the development of dual JAK/HDAC inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold aims to tackle resistance to HDAC inhibitors in breast cancer. acs.orgresearchgate.net Similarly, single agents with both microtubule-targeting effects and triple angiokinase inhibition are being developed from 7-benzyl-N-substituted-pyrrolo[3,2-d]pyrimidin-4-amines to thwart resistance mechanisms in tumors. nih.gov

The design of hybrid molecules is another promising avenue. By combining the pyrrolo[2,3-d]pyrimidine scaffold with other pharmacologically active moieties, researchers are creating novel compounds with enhanced or dual activities. rsc.org For instance, pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids have been designed as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects in breast cancer cell lines. rsc.org

Furthermore, the scaffold is being explored for indications beyond the major therapeutic areas. For example, a series of pyrrolo[3,2-d]pyrimidines were synthesized as purine (B94841) nucleoside phosphorylase (PNP) inhibitors, with one compound, CI-972, being developed as a potential T-cell selective immunosuppressive agent for autoimmune diseases. nih.gov The continued exploration of this privileged structure is expected to yield a new generation of targeted therapies for a wide range of diseases. ekb.egtandfonline.com

Emerging Research Areas and Unexplored Therapeutic Niches

The structural similarity of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol to endogenous purines allows it to interact with a variety of biological targets, suggesting a broad potential for therapeutic applications. Current research on related compounds points towards several promising avenues for future investigation.

One of the most prominent emerging research areas for pyrrolo[3,2-d]pyrimidine derivatives is in the field of oncology. Studies on 7-benzyl-N-substituted-pyrrolo[3,2-d]pyrimidin-4-amines have revealed their potential as dual-action agents that both target microtubules and inhibit angiokinases. nih.gov These compounds have been shown to be potent inhibitors of tubulin assembly, a mechanism similar to some clinically used chemotherapy drugs. nih.gov Furthermore, they exhibit inhibitory activity against key receptor tyrosine kinases involved in angiogenesis, such as VEGFR-2, PDGFR-β, and EGFR. nih.gov This dual-pronged attack on cancer cells, by disrupting their proliferation and cutting off their blood supply, represents a promising strategy for more effective cancer treatments. The 7-methyl substitution in this compound could modulate the activity and selectivity of such compounds, making it a key area for further synthetic and biological exploration.

Another significant and largely unexplored therapeutic niche for 7-deazaguanine (B613801) derivatives lies in their role as modifiers of nucleic acids. In bacteria and bacteriophages, 7-deazaguanine derivatives are known to be incorporated into DNA and RNA. asm.orgnih.govpnas.orgntu.edu.sgnih.gov This natural process serves to protect the viral genome from bacterial restriction enzymes. nih.gov The enzymes responsible for the synthesis and incorporation of these modified bases, such as guanine (B1146940) transglycosylase (TGT), represent novel targets for the development of new antibacterial and antiviral agents. nih.govpnas.org By designing molecules that interfere with these pathways, it may be possible to develop therapeutics that disrupt bacterial and viral replication. This compound, as a methylated 7-deazaguanine, could serve as a valuable tool to probe these enzymatic processes or as a precursor for the synthesis of inhibitors.

The table below summarizes key findings from research on related pyrrolo[3,2-d]pyrimidine compounds, highlighting potential research directions for this compound.

Research AreaKey Findings on Related CompoundsPotential for this compound
Oncology 7-benzyl-N-substituted-pyrrolo[3,2-d]pyrimidin-4-amines act as microtubule targeting agents and triple angiokinase (VEGFR-2, PDGFR-β, EGFR) inhibitors. nih.govThe 7-methyl group could influence the potency and selectivity of these dual-action anticancer agents. Further investigation into its kinase inhibitory profile and effects on tubulin polymerization is warranted.
Antimicrobial Agents 7-deazaguanine derivatives are naturally incorporated into bacterial and phage DNA to evade host defense mechanisms. asm.orgnih.govpnas.orgntu.edu.sgnih.govCould serve as a chemical probe to study the enzymes involved in this pathway or as a lead for designing inhibitors of bacterial and viral replication.

Further research into the synthesis of novel derivatives of this compound and the comprehensive biological evaluation of these compounds are essential to unlock their full therapeutic potential. The "magic methyl" effect, where the addition of a methyl group can significantly alter the pharmacological properties of a molecule, suggests that this specific compound may possess unique and advantageous characteristics compared to its unmethylated parent. mdpi.com The exploration of these emerging areas and untapped therapeutic niches will undoubtedly pave the way for the development of new and effective treatments for a range of diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, analogous compounds like 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine are synthesized via:

Coupling ethyl cyanoacetate with brominated intermediates.

Cyclization with formamidine to form pyrimidin-ol intermediates.

Chlorination using POCl₃ or SOCl₂ for halogenation .

  • Key Variables : Reaction temperature, solvent polarity (e.g., xylene for cyclization), and stoichiometry of chlorinating agents significantly impact yield. Purification via recrystallization (methanol) or column chromatography improves purity .

Q. How can spectroscopic methods (NMR, X-ray crystallography) be employed to characterize the structure of this compound derivatives?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, methyl groups at position 7 appear as singlets (δ 2.6–2.7 ppm), while aromatic protons in the pyrrole ring resonate between δ 6.5–7.9 ppm .
  • X-ray Crystallography : Resolve disorder in fused rings (e.g., mean C–C bond length = 0.005 Å) and confirm hydrogen bonding patterns at the 4-hydroxyl group .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Protocols :

Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

Conduct reactions in fume hoods due to potential toxicity of intermediates (e.g., chlorinated byproducts).

Dispose of waste via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How does the substitution pattern at the 4-position of the pyrrolo[3,2-d]pyrimidine scaffold affect kinase inhibitory activity, and what structural modifications enhance selectivity?

  • Methodology :

  • Replace the 4-hydroxyl group with electronegative substituents (e.g., chloro, morpholinyl) to modulate binding affinity. For example, morpholine derivatives exhibit improved solubility and JAK2 kinase inhibition (IC₅₀ = 10–50 nM) .
  • Introduce bulky groups (e.g., trifluoromethyl) at adjacent positions to reduce off-target effects. Computational docking (e.g., AutoDock Vina) can predict steric clashes in ATP-binding pockets .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo models for this compound derivatives?

  • Approach :

Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsomes) to identify rapid clearance in vivo.

Formulation Optimization : Use PEGylated nanoparticles or liposomes to enhance bioavailability for in vivo testing .

Species-Specific Differences : Compare murine vs. human CYP450 metabolism to explain efficacy gaps .

Q. How can computational modeling guide the design of this compound analogs with improved pharmacokinetic properties?

  • Workflow :

QSAR Modeling : Correlate logP values (1.8–2.5) with membrane permeability using Molinspiration or Schrödinger software.

ADMET Prediction : Use SwissADME to identify analogs with optimal Lipinski parameters (e.g., molecular weight <500 Da, H-bond donors ≤5).

Molecular Dynamics : Simulate binding to serum albumin to predict plasma protein binding and half-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.